Cas no 2168581-59-5 (2-{1-(tert-butoxy)carbonyl-3,3-dimethylazetidin-2-yl}acetic acid)

2-{1-(tert-butoxy)carbonyl-3,3-dimethylazetidin-2-yl}acetic acid 化学的及び物理的性質
名前と識別子
-
- EN300-815492
- 2-{1-[(tert-butoxy)carbonyl]-3,3-dimethylazetidin-2-yl}acetic acid
- 2168581-59-5
- 2-{1-(tert-butoxy)carbonyl-3,3-dimethylazetidin-2-yl}acetic acid
-
- インチ: 1S/C12H21NO4/c1-11(2,3)17-10(16)13-7-12(4,5)8(13)6-9(14)15/h8H,6-7H2,1-5H3,(H,14,15)
- InChIKey: VLTUHOTWMPHGSB-UHFFFAOYSA-N
- ほほえんだ: O(C(C)(C)C)C(N1CC(C)(C)C1CC(=O)O)=O
計算された属性
- せいみつぶんしりょう: 243.14705815g/mol
- どういたいしつりょう: 243.14705815g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 330
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 66.8Ų
2-{1-(tert-butoxy)carbonyl-3,3-dimethylazetidin-2-yl}acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-815492-2.5g |
2-{1-[(tert-butoxy)carbonyl]-3,3-dimethylazetidin-2-yl}acetic acid |
2168581-59-5 | 95% | 2.5g |
$4052.0 | 2024-05-21 | |
Enamine | EN300-815492-10.0g |
2-{1-[(tert-butoxy)carbonyl]-3,3-dimethylazetidin-2-yl}acetic acid |
2168581-59-5 | 95% | 10.0g |
$8889.0 | 2024-05-21 | |
Enamine | EN300-815492-5g |
2-{1-[(tert-butoxy)carbonyl]-3,3-dimethylazetidin-2-yl}acetic acid |
2168581-59-5 | 5g |
$5995.0 | 2023-09-02 | ||
Enamine | EN300-815492-0.1g |
2-{1-[(tert-butoxy)carbonyl]-3,3-dimethylazetidin-2-yl}acetic acid |
2168581-59-5 | 95% | 0.1g |
$1819.0 | 2024-05-21 | |
Enamine | EN300-815492-1.0g |
2-{1-[(tert-butoxy)carbonyl]-3,3-dimethylazetidin-2-yl}acetic acid |
2168581-59-5 | 95% | 1.0g |
$2068.0 | 2024-05-21 | |
Enamine | EN300-815492-10g |
2-{1-[(tert-butoxy)carbonyl]-3,3-dimethylazetidin-2-yl}acetic acid |
2168581-59-5 | 10g |
$8889.0 | 2023-09-02 | ||
Enamine | EN300-815492-0.5g |
2-{1-[(tert-butoxy)carbonyl]-3,3-dimethylazetidin-2-yl}acetic acid |
2168581-59-5 | 95% | 0.5g |
$1984.0 | 2024-05-21 | |
Enamine | EN300-815492-0.25g |
2-{1-[(tert-butoxy)carbonyl]-3,3-dimethylazetidin-2-yl}acetic acid |
2168581-59-5 | 95% | 0.25g |
$1902.0 | 2024-05-21 | |
Enamine | EN300-815492-5.0g |
2-{1-[(tert-butoxy)carbonyl]-3,3-dimethylazetidin-2-yl}acetic acid |
2168581-59-5 | 95% | 5.0g |
$5995.0 | 2024-05-21 | |
Enamine | EN300-815492-0.05g |
2-{1-[(tert-butoxy)carbonyl]-3,3-dimethylazetidin-2-yl}acetic acid |
2168581-59-5 | 95% | 0.05g |
$1737.0 | 2024-05-21 |
2-{1-(tert-butoxy)carbonyl-3,3-dimethylazetidin-2-yl}acetic acid 関連文献
-
Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
-
Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
-
Linxuan Fang,Yangqing Tao,Junfeng Zhou,Caiyun Wang,Menglu Dai,Qiang Fang Polym. Chem., 2021,12, 766-770
-
Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
-
Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
-
Wei Chen Nanoscale, 2015,7, 6957-6990
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
-
Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
-
Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
-
Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
2-{1-(tert-butoxy)carbonyl-3,3-dimethylazetidin-2-yl}acetic acidに関する追加情報
Introduction to 2-{1-(tert-butoxy)carbonyl-3,3-dimethylazetidin-2-yl}acetic acid (CAS No. 2168581-59-5)
2-{1-(tert-butoxy)carbonyl-3,3-dimethylazetidin-2-yl}acetic acid (CAS No. 2168581-59-5) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of azetidine derivatives and is characterized by its unique structural features, which include a tert-butoxycarbonyl (Boc) protecting group and a dimethyl-substituted azetidine ring. These structural elements contribute to its potential applications in the development of novel therapeutic agents.
The tert-butoxycarbonyl (Boc) group is a widely used protecting group in organic synthesis, particularly in the preparation of amino acids and peptides. It provides stability to the molecule during synthetic manipulations and can be selectively removed under mild acidic conditions, making it an ideal choice for multistep synthetic processes. The presence of the Boc group in 2-{1-(tert-butoxy)carbonyl-3,3-dimethylazetidin-2-yl}acetic acid ensures that the amino functionality remains protected until the final stages of synthesis.
The azetidine ring, a four-membered heterocycle containing one nitrogen atom, is another key feature of this compound. Azetidines have been extensively studied for their potential biological activities, including their ability to modulate various physiological processes. The dimethyl substitution on the azetidine ring in 2-{1-(tert-butoxy)carbonyl-3,3-dimethylazetidin-2-yl}acetic acid further enhances its stability and conformational rigidity, which can be advantageous in designing molecules with specific binding properties.
In recent years, there has been a growing interest in the use of azetidine derivatives as scaffolds for drug discovery. One notable application is in the development of inhibitors for protein-protein interactions (PPIs), which are often challenging targets due to their large and flat binding interfaces. The compact and rigid structure of azetidines makes them suitable for mimicking peptide motifs and interacting with these challenging targets. For example, studies have shown that certain azetidine derivatives can effectively inhibit the interaction between p53 and MDM2, which is a key regulatory pathway in cancer biology.
2-{1-(tert-butoxy)carbonyl-3,3-dimethylazetidin-2-yl}acetic acid has also been explored for its potential as a prodrug precursor. Prodrugs are biologically inactive compounds that are converted into active drugs through metabolic processes in the body. The Boc group in this compound can be selectively cleaved under physiological conditions, releasing the active carboxylic acid moiety. This approach can improve the pharmacokinetic properties of drugs by enhancing their solubility, stability, and bioavailability.
In addition to its potential as a prodrug precursor, 2-{1-(tert-butoxy)carbonyl-3,3-dimethylazetidin-2-yl}acetic acid has shown promise in various other therapeutic areas. For instance, it has been investigated for its anti-inflammatory properties due to its ability to modulate cytokine production and inhibit inflammatory pathways. Studies have demonstrated that this compound can effectively reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo models.
The synthesis of 2-{1-(tert-butoxy)carbonyl-3,3-dimethylazetidin-2-yl}acetic acid typically involves several steps, including the formation of the azetidine ring and the introduction of the Boc protecting group. One common synthetic route involves the reaction of tert-butyl 3-hydroxybutanoate with an appropriate aziridine derivative under mild conditions to form the desired product. This method provides good yields and allows for easy scale-up for industrial production.
The physicochemical properties of 2-{1-(tert-butoxy)carbonyl-3,3-dimethylazetidin-2-yl}acetic acid, such as its solubility and stability, are crucial for its application in pharmaceutical formulations. It has been reported that this compound exhibits good solubility in polar solvents like DMSO and water, which facilitates its use in biological assays and drug delivery systems. Additionally, its stability under various conditions ensures that it remains intact during storage and handling.
In conclusion, 2-{1-(tert-butoxy)carbonyl-3,3-dimethylazetidin-2-yl}acetic acid (CAS No. 2168581-59-5) is a versatile compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features make it an attractive candidate for developing novel therapeutic agents targeting protein-protein interactions, inflammation, and other diseases. Ongoing research continues to explore new applications and optimize its properties for clinical use.
2168581-59-5 (2-{1-(tert-butoxy)carbonyl-3,3-dimethylazetidin-2-yl}acetic acid) 関連製品
- 1934272-02-2(1934272-02-2)
- 516461-42-0(2-({1-phenyl-1H-pyrazolo3,4-dpyrimidin-4-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide)
- 2640946-69-4(4-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-5-ethyl-2,6-dimethylpyrimidine)
- 1219981-15-3(4-2-(4-Chlorophenoxy)ethylpiperidinehydrochloride)
- 2195951-66-5(2,4-difluoro-N-[(6-methylpyrimidin-4-yl)methyl]benzamide)
- 68002-60-8(Quaternary ammonium compounds, coco alkyltrimethyl, Me sulfates)
- 1267203-95-1(1-(5-bromothiophen-2-yl)-4-methylpentane-1,3-dione)
- 919847-11-3(N-4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl-4-(propane-2-sulfonyl)benzamide)
- 338979-36-5(1-(4-chlorophenyl)-2-phenyl-4,5,6,7-tetrahydro-1H-indol-4-one)
- 850905-37-2(2-benzyl-5-2-(4-methylpiperidin-1-yl)-2-oxoethoxy-1,2,3,4-tetrahydroisoquinolin-1-one)




